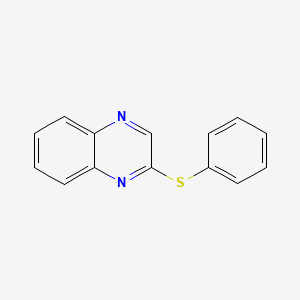

2-(Phenylsulfanyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Phenylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a phenylsulfanyl group at the second position. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their stability and diverse biological activities . The phenylsulfanyl group adds further complexity and potential for unique interactions in various chemical and biological contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with thiophenol under basic conditions. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol displaces the chlorine atom on the quinoxaline ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution on 2,3-Dichloroquinoxaline

The most direct route involves reacting 2,3-dichloroquinoxaline (2,3-DCQ) with thiophenol under mild conditions:

Mechanism :

A single chlorine atom at the 2-position of 2,3-DCQ undergoes nucleophilic aromatic substitution (SNAr) with thiophenol. The reaction is regioselective due to electronic and steric factors.

Characterization Data :

| Property | Observation |

|---|---|

| IR (cm⁻¹) | 3050 (C-H aromatic), 1580 (C=N) |

| ¹H NMR (DMSO-d₆, δ) | 7.45–7.89 (m, 9H, aromatic), 8.72 (s, 1H) |

| Mass (m/z) | 282 [M+H]⁺ |

Oxidative Coupling for Heterocycle Fusion

2-(Phenylsulfanyl)quinoxaline participates in iron-catalyzed oxidative coupling with methyl arenes to form fused polycyclic systems (e.g., pyrrolo[1,2-a]quinoxalines):

-

Catalyst : FeCl₃ (10 mol%)

-

Oxidant : Di-t-butyl peroxide (DTBP)

-

Conditions : 110°C, 12 hours

Key Steps :

-

Oxidation of benzylic C-H bonds to aldehydes.

-

Pictet-Spengler-type annulation to form the fused quinoxaline scaffold.

Radical Cascade Cyclization

AgNO₃-mediated reactions with diarylphosphine oxides yield 2-phosphoryl-substituted quinoxalines:

Mechanism :

Silver nitrate facilitates single-electron transfer (SET), generating arylphosphonyl radicals that add to the quinoxaline core.

Antimicrobial Activity

This compound derivatives exhibit potent activity against Gram-positive bacteria:

| Derivative | MIC (Staphylococcus aureus) | Reference |

|---|---|---|

| 6,7-Difluoro-3-methyl-2-(PhS)quinoxaline 1,4-dioxide | 0.39 µg/mL | |

| 3-Methyl-2-(PhS)quinoxaline 1,4-dioxide | 0.78 µg/mL |

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., -F) at positions 6 and 7 enhance potency.

-

Oxidation of the sulfur bridge to sulfonyl reduces activity by 3–4× .

Kinase Inhibition

Pyrrolo[1,2-a]quinoxaline derivatives derived from 2-(PhS)quinoxaline show inhibition of human protein kinase CK2:

| Compound | IC₅₀ (CK2 Inhibition) | Reference |

|---|---|---|

| 4-[(3-Chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | 49 nM |

Computational Insights

DFT studies on 2-(PhS)quinoxaline-based fluorophores reveal:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoxaline derivatives, including 2-(Phenylsulfanyl)quinoxaline, have shown promising antimicrobial properties. Research indicates that various quinoxaline compounds exhibit significant antibacterial and antifungal activities. For instance, a study synthesized several disubstituted quinoxalines, demonstrating that certain compounds effectively inhibited bacterial growth against multiple strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Anticancer Properties

The anticancer potential of quinoxalines has been widely studied. Compounds like this compound have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, chlorosulfaquinoxaline is noted for its immunosuppressive and potential antineoplastic activities .

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several quinoxalines on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, making them suitable candidates for further development as anticancer agents .

Agricultural Applications

Quinoxalines are also explored for their utility in agriculture as herbicides and fungicides. The structural diversity of these compounds allows for the modification of their activity profiles to target specific pests or diseases. Research highlights the application of quinoxaline derivatives in preventing plant diseases, thereby enhancing crop yield and quality .

Table 2: Agricultural Applications of Quinoxalines

| Compound Name | Application Type | Target Pests/Diseases | Reference |

|---|---|---|---|

| This compound | Herbicide | Various weeds | |

| Quinoxaline-based fungicides | Fungicide | Fungal pathogens in crops |

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including multi-component reactions involving sulfur nucleophiles. Recent advances in synthetic techniques have facilitated the creation of more functionalized quinoxalines with enhanced biological activities .

Case Study: Synthesis Optimization

A recent study optimized the synthesis process for quinoxalines, yielding compounds with improved solubility and bioavailability. These modifications are crucial for enhancing the therapeutic efficacy of quinoxaline derivatives in clinical settings .

Mecanismo De Acción

The mechanism of action of 2-(Phenylsulfanyl)quinoxaline in biological systems often involves its interaction with cellular enzymes and receptors. For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival . The phenylsulfanyl group can enhance the compound’s binding affinity to these molecular targets, thereby increasing its efficacy .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound, lacking the phenylsulfanyl group, is a simpler structure with broad biological activity.

Phenylquinoxaline: Similar to 2-(Phenylsulfanyl)quinoxaline but with a phenyl group directly attached to the quinoxaline ring.

Sulfonylquinoxaline: Contains a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the phenylsulfanyl group, which can modulate its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

2-(Phenylsulfanyl)quinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. Quinoxaline derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and viral diseases. This article focuses on the biological activity of this compound, highlighting its synthesis, antimicrobial properties, anticancer effects, and other pharmacological activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with phenylthiol under appropriate conditions. The resulting compound can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

1. Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing the quinoxaline nucleus possess activity against a variety of bacterial and fungal strains.

- Antibacterial Activity : Research indicates that certain quinoxaline derivatives are effective against Gram-positive and Gram-negative bacteria. For instance, a study found that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were determined to assess the effectiveness of the compound .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

| Aspergillus niger | 32 |

2. Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. This compound has shown cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : Notable studies have evaluated its effects on breast cancer (MCF-7), colon cancer (HT-29), and ovarian cancer (A2780) cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 15 |

| A2780 | 12 |

3. Anti-inflammatory Activity

Quinoxalines are also recognized for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro .

Case Studies

Several case studies illustrate the therapeutic potential of quinoxaline derivatives:

- Case Study on Anticancer Effects : A recent investigation into the effects of this compound on MCF-7 cells demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of various quinoxaline derivatives, including this compound, showing effective inhibition of bacterial growth compared to standard antibiotics .

Propiedades

IUPAC Name |

2-phenylsulfanylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPJFCGVAQCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.